Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with methyl groups at positions 1, 7, and 7, an oxo group at position 2, and an ethyl ester at position 2. These compounds share a common framework of fused cyclohexanone and 1,4-dihydropyridine (1,4-DHP) rings, with substituents influencing conformational stability and reactivity .
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 1,7,7-trimethyl-2-oxo-6,8-dihydro-5H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-5-19-14(18)11-8-10-6-7-15(2,3)9-12(10)16(4)13(11)17/h8H,5-7,9H2,1-4H3 |
InChI Key |
LUTBAZPQQFXRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2)(C)C)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Triton X-100 Aqueous Micellar Media Synthesis
A four-component condensation reaction in Triton X-100 micellar media enables high-yield synthesis at room temperature . The method involves:
-
Reagents : Aldehyde (1a–o), dimedone, methyl acetoacetate, ammonium acetate.
-
Catalyst : 20 mol% Triton X-100 surfactant in water.
-
Procedure : Vigorous stirring at room temperature for 60 minutes.
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Yield : 97% for methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
Advantages :
-
Eliminates organic solvents, reducing environmental impact.
-
Short reaction time (60 minutes).
-
High compatibility with electron-withdrawing and electron-donating aldehydes .
Mechanism : The surfactant forms micelles, enhancing reactant solubility and collision frequency. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization .
ZrOCl₂·8H₂O-Catalyzed Synthesis with DOE Optimization
Zirconium oxychloride (ZrOCl₂·8H₂O) serves as a green catalyst under optimized conditions :
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Reagents : Dimedone, β-ketoester, ammonium acetate, aldehyde.
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Catalyst Loading : 0.15 mol% ZrOCl₂·8H₂O.
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Conditions : 83.75°C, solvent-free.
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Yield : 89–94% (optimized via Central Composite Design).
Key Findings :
-
Excessive temperature (>83.75°C) reduces yield due to ZrOCl₂ phase changes .
-
Model-predicted yields align closely with experimental data (R² = 0.98) .
Purification : Recrystallization from ethanol.
Ionic Liquid [H₂-DABCO][HSO₄]₂-Catalyzed Method
A room-temperature protocol using a dual acidic ionic liquid achieves rapid synthesis :
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Reagents : Aldehyde, dimedone, malononitrile, ammonium acetate.
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Catalyst : 30 mg [H₂-DABCO][HSO₄]₂ in ethanol.
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Reaction Time : 5–15 minutes.
Advantages :
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Column chromatography-free purification.
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Gram-scale synthesis feasibility.
Substrate Scope : Tolerates fluoro, nitro, chloro, and heteroaromatic aldehydes .
Ytterbium(III) Triflate-Mediated Synthesis
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) facilitates synthesis under mild conditions :
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Reagents : Dimedone, ethyl acetoacetate, aldehyde, ammonium acetate.
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Catalyst : 5 mol% Yb(OTf)₃ in ethanol.
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Conditions : 48 hours at room temperature.
Characterization : NMR and X-ray crystallography confirm the racemic product’s sofa conformation .
Fe₃O₄/SiO₂-OSO₃H Nanocatalyst in Ethanol
Magnetic nanocatalysts enable efficient recycling and high yields :
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Reagents : Aldehyde, dimedone, β-ketoester, ammonium acetate.
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Catalyst : 0.03 g Fe₃O₄/SiO₂-OSO₃H in ethanol.
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Conditions : Reflux for 2–3 hours.
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Yield : 97% for methyl 2,7,7-trimethyl-5-oxo-4-aryl derivatives .
Workup : Catalyst recovery via external magnet, product crystallization from ethanol .
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temp. (°C) | Time | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Triton X-100 | Triton X-100 | 25 | 60 min | 97 | Aqueous media, room temp |
| ZrOCl₂·8H₂O | ZrOCl₂·8H₂O | 83.75 | 2–4 hours | 89–94 | Solvent-free, DOE-optimized |
| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | 25 | 5–15 min | 76–100 | Ultra-fast, recyclable catalyst |
| Yb(OTf)₃ | Ytterbium triflate | 25 | 48 hours | 86 | Mild conditions, crystalline |
| Fe₃O₄/SiO₂-OSO₃H | Magnetic nanocatalyst | 78 (reflux) | 2–3 hours | 97 | Magnetic recovery, high yield |
Mechanistic Insights and Reaction Pathways
All methods follow a Hantzsch-type mechanism:
-
Knoevenagel Condensation : Aldehyde and β-ketoester form an α,β-unsaturated ketone.
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Michael Addition : Dimedone attacks the enone, forming a diketone intermediate.
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Cyclization : Ammonia (from ammonium acetate) facilitates ring closure to the hexahydroquinoline core .
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted esters .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a valuable building block for more complex molecules. Its unique structure allows chemists to modify it for various synthetic pathways .
Biology
Research has shown that this compound exhibits potential biological activities , including:
- Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit bacterial growth by targeting specific enzymes .
- Anticancer Properties : Preliminary research suggests that it may possess anticancer effects by interfering with cancer cell proliferation .
A detailed study on antimicrobial activity highlighted that certain derivatives showed significant effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Medicine
This compound is being investigated for its potential as a precursor in drug development. Its ability to interact with biological targets makes it a candidate for pharmaceutical applications .
Industrial Applications
In the chemical industry, this compound is utilized as an intermediate in the production of fine chemicals. Its properties allow it to be involved in various chemical processes where specific functional groups are required .
Mechanism of Action
The mechanism of action of Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Conformational Differences
Key structural variations among hexahydroquinoline derivatives include:
- Substituent Position: The target compound features methyl groups at positions 1, 7, and 7, whereas analogs like ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 139731-94-5) prioritize methyl groups at positions 6 and 6 .
- Aromatic Substitutions: Derivatives such as ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate () introduce polar groups (e.g., -OH) on the phenyl ring, enhancing hydrogen-bonding interactions and biological activity .
- Conformational Stability: X-ray studies of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl derivatives reveal a "flat-boat" conformation in the 1,4-DHP ring and an "envelope" conformation in the fused cyclohexanone ring. Substituents like chlorine or dimethylamino groups at the phenyl ring (e.g., ethyl 4-(4-dimethylaminophenyl)-2,7,7-trimethyl-5-oxo derivatives) enforce pseudo-axial orientations, stabilizing crystal packing via N–H⋯O and C–H⋯O bonds .
Table 1: Structural Comparison of Selected Hexahydroquinoline Derivatives
Physicochemical and Functional Properties
- Photostability : Derivatives like ethyl 4-(2-hydroxy-3,5-dinitrophenyl)-2,6,6-trimethyl-5-oxo compounds (HM16) exhibit enhanced photostability due to electron-withdrawing nitro groups, critical for pharmaceutical applications .
- Biological Activity: Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo derivatives demonstrated regioselective synthesis and in-silico efficacy against P.
- Thermal Properties: Derivatives with bulky substituents (e.g., ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo compounds) show higher melting points and thermal stability compared to non-halogenated analogs .
Biological Activity
Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 273.32 g/mol. Its structural features include a quinoline ring system with multiple functional groups that enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. A study highlighted that certain oxohexahydroquinoline derivatives demonstrated potent activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The compound's anticancer activity has been explored in various studies. It has been identified as a selective agonist for the FFA3/GPR41 receptor which is implicated in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines while sparing normal cells .
The biological activities of this compound are attributed to its ability to modulate receptor activity and influence signaling pathways:
- FFA3/GPR41 Receptor Modulation : This receptor plays a crucial role in metabolic regulation and inflammation. Compounds that target this receptor may help in managing metabolic disorders and cancer .
- Cytokine Inhibition : By inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, the compound can mitigate inflammatory responses .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., breast and liver cancer), this compound was administered at varying concentrations. Results indicated a dose-dependent increase in apoptotic markers (caspase activation) alongside reduced cell viability compared to untreated controls. These findings underscore the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
